Methyl 3-(isonicotinamido)thiophene-2-carboxylate
Description
Methyl 3-(isonicotinamido)thiophene-2-carboxylate is a thiophene-based compound featuring a methyl carboxylate group at position 2 and an isonicotinamide (pyridine-4-carboxamide) substituent at position 3. To evaluate its properties, we compare it with structurally related thiophene-2-carboxylate derivatives, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-12(16)10-9(4-7-18-10)14-11(15)8-2-5-13-6-3-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDKAIBGWBEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isonicotinamido)thiophene-2-carboxylate typically involves the reaction of methyl 3-aminothiophene-2-carboxylate with isonicotinic acid. One common method involves the use of phosphoryl chloride as a catalyst. The reaction is carried out in pyridine at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isonicotinamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in isonicotinamide can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(isonicotinamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 3-(isonicotinamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural variation among analogs lies in the substituent at position 3 of the thiophene ring. Key examples include:
Key Observations :
Comparison of Yields :
Physicochemical Properties
Notes:
Key Insights :
- The isonicotinamide group may confer antimycobacterial activity, analogous to isoniazid.
- Sulfonamide derivatives () lack direct bioactivity reports but pose safety risks (irritation, respiratory toxicity).
Biological Activity
Methyl 3-(isonicotinamido)thiophene-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 234.27 g/mol
- IUPAC Name : this compound
This compound contains a thiophene ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for maintaining cell integrity and function.
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In a study evaluating its effects on human cancer cell lines, including breast and lung cancer cells, the compound exhibited:
- Cell Growth Inhibition : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells, indicating potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, this compound reduced markers of inflammation such as TNF-alpha and IL-6 levels. These findings suggest its potential use in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains (S. aureus, E. coli, P. aeruginosa). |
| Anticancer Activity | Induced apoptosis in breast and lung cancer cell lines; reduced cell viability significantly at >10 µM concentrations. |
| Anti-inflammatory Effects | Lowered TNF-alpha and IL-6 levels in animal models of inflammation. |
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Bacterial Cell Wall Synthesis : Disruption through inhibition of enzymes involved in peptidoglycan synthesis.
- Cancer Cell Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Inflammatory Cytokine Modulation : Inhibition of signaling pathways that promote inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
